CCT241736 - 1402709-93-6

CCT241736

Catalog Number: EVT-263443
CAS Number: 1402709-93-6
Molecular Formula: C22H23Cl2N7
Molecular Weight: 456.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT241736 is a dual inhibitor of Aurora kinases (Kds = 7.5 and 48 nM for Aurora A and B, respectively) and FLT3 (Kds = 6.2, 38, and 14 nM for wild-type, FLT3ITD, and FLT3D835Y, respectively). It also inhibits the activity of 22 additional kinases by greater than 90% in a panel of 386 nonmutant kinases at 1 µM. CCT241736 inhibits cell growth of SW620, HCT116, MOLM-13, and MV4-11 cancer cells (GI50s = 1, 0.3, 0.1, and 0.3 µM, respectively). Oral administration of CCT241736 (50 mg/kg twice per day) reduces tumor growth by 58% in an MV4-11 mouse xenograft model.
CCT241736 is a potent and orally active and dual FLT3-Aurora inhibitor. CCT241736 has IC50 values against FLT3, Aurora A and Aurora B of 0.035, 0.015 and 0.1 μM respectively. CCT241736 inhibits a wide range of FLT3 mutants, including FLT3-ITD, -D835Y, -D835H, -K663Q and -N841I. In cellular assays, CCT241736 inhibits viability of the human FLT3-ITD positive AML cell lines MOLM-13 and MV-4;11 with EC50 values of 0.1 and 0.27
Future Directions
  • Clinical Development: Given the promising preclinical results, further research is warranted to explore the therapeutic potential of CCT241736 in clinical trials for AML patients. [, , ]

Relevance: MLN518 is structurally distinct from CCT241736 but shares the same target, FLT3 kinase. [] Research has shown that CCT241736 can overcome the resistance observed with MLN518, including resistance driven by FLT3 ligand and secondary FLT3 mutations. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor that targets FLT3, among other kinases. [] It is used in the treatment of various cancers, including AML. []

Relevance: Sorafenib is structurally different from CCT241736 and has a broader range of kinase targets. [] Similar to MLN518, Sorafenib has shown limited efficacy against doubly mutated FLT3-ITD-TKD AML cells, whereas CCT241736 demonstrates effectiveness against these resistant cells. []

AC220

Compound Description: AC220 is a selective FLT3 inhibitor. [] It has been explored as a potential treatment for FLT3-mutated AML. []

Relevance: AC220 is structurally different from CCT241736 but shares FLT3 kinase as a target. [] Like MLN518 and Sorafenib, AC220 displays reduced efficacy against doubly mutated FLT3-ITD-TKD AML cells, while CCT241736 maintains its effectiveness. []

Relevance: While Quizartinib and CCT241736 both target FLT3, they differ in their structures and kinase selectivity profiles. [] Importantly, CCT241736 has shown efficacy against quizartinib-resistant FLT3-ITD+ AML cells harboring secondary FLT3-TKD mutations, highlighting its potential to overcome resistance mechanisms observed with quizartinib. []

6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e)

Compound Description: This compound represents an earlier lead compound in the development of CCT241736. [] It exhibits potent inhibitory activity against Aurora kinases and FLT3, including FLT3-ITD. []

Relevance: This compound shares a similar imidazo[4,5-b]pyridine core structure with CCT241736 and served as a crucial starting point for the optimization efforts that ultimately led to the discovery of CCT241736. []

Overview

CCT241736 is a novel compound under investigation primarily for its potential as a treatment for acute myeloid leukemia (AML). It acts as a dual inhibitor of fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical in the regulation of cell division and proliferation. The compound has shown significant efficacy in preclinical studies, particularly against FLT3-ITD and FLT3-TKD mutations associated with drug resistance in AML patients. Its unique profile suggests it could be a promising candidate for patients who have not responded to existing therapies, such as quizartinib .

Source

CCT241736 was discovered and synthesized at the Institute of Cancer Research in London. The development of the compound involved extensive research into its pharmacokinetics, metabolic pathways, and efficacy against various AML cell lines .

Classification

CCT241736 is classified as a dual inhibitor targeting both FLT3 and Aurora kinases. This dual action is particularly relevant for treating hematological malignancies like AML, where aberrant signaling through these kinases contributes to disease progression and resistance to therapy .

Synthesis Analysis

Methods

The synthesis of CCT241736 involves a multi-step process that typically includes the formation of key intermediates through various organic reactions. A notable approach is the use of urea linkages to construct the core structure of the compound. The synthetic pathway may include:

  • Formation of Urea Linkage: This step is crucial for establishing the structural integrity necessary for kinase inhibition.
  • C-H Arylation: Direct arylation techniques are often employed to introduce functional groups at specific positions on the imidazo[4,5-b]pyridine scaffold, enhancing biological activity .

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are typically used to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of CCT241736 features an imidazo[4,5-b]pyridine core with substituents that enhance its interaction with target kinases. The specific arrangement of atoms allows for effective binding within the ATP-binding sites of both FLT3 and Aurora kinases.

Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241 g/mol
  • Key Functional Groups: Urea linkage, imidazo ring system

The structural characteristics enable CCT241736 to exhibit selectivity towards its targets while minimizing off-target effects .

Chemical Reactions Analysis

Reactions

CCT241736 undergoes various chemical reactions that are critical for its biological activity. These include:

  • Phosphorylation Inhibition: By binding to FLT3 and Aurora kinases, CCT241736 inhibits their phosphorylation activity, which is essential for cancer cell proliferation.
  • Metabolic Transformations: The compound is metabolized primarily by cytochrome P450 enzymes (notably CYP3A4 and CYP3A5), leading to several metabolites that may also exhibit biological activity .

Technical Details

In vitro studies have demonstrated that CCT241736 has a low intrinsic clearance rate in human liver microsomes, indicating a favorable pharmacokinetic profile. This property suggests that it may maintain therapeutic levels longer than compounds with higher clearance rates .

Mechanism of Action

Process

CCT241736 functions by simultaneously inhibiting FLT3 and Aurora kinases, leading to:

  • Induction of Apoptosis: The dual inhibition results in programmed cell death in AML cells, particularly those resistant to other therapies.
  • Cell Cycle Arrest: The compound causes G1-S and G2-M phase arrest in cancer cells, disrupting normal cell division processes .

Data

Preclinical models have shown significant tumor growth inhibition when treated with CCT241736, reinforcing its potential as an effective therapeutic agent against resistant forms of AML .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but may exhibit limited aqueous solubility.

Chemical Properties

Relevant data indicate that CCT241736 does not significantly inhibit major cytochrome P450 isoforms or hERG channels, suggesting a low potential for drug-drug interactions .

Applications

Scientific Uses

CCT241736 is primarily being investigated for its application in treating acute myeloid leukemia, particularly forms resistant to existing therapies. Its dual inhibitory action offers a novel approach to overcoming resistance mechanisms associated with FLT3 mutations.

Additionally, ongoing research aims to explore its efficacy in combination therapies and its potential use against other malignancies characterized by similar kinase dysregulation patterns .

Properties

CAS Number

1402709-93-6

Product Name

CCT241736

IUPAC Name

6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

Molecular Formula

C22H23Cl2N7

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27)

InChI Key

AKJBLKUZXRMECW-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C

Solubility

Soluble in DMSO

Synonyms

CCT241736; CCT-241736; CCT 241736;

Canonical SMILES

CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.